2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
Overview
Description
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the triazine family. This compound is characterized by the presence of two amino groups and a 4-methylphenyl group attached to the triazine ring. It is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
The primary target of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, a pyrimidine derivative, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing the activity of these enzymes, it reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid metabolic pathway, leading to a decrease in the production of PGE2 . This results in the reduction of inflammation and pain, as PGE2 is responsible for the sensitization of sensory nerve endings to pain .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate would be influenced by factors such as its lipophilicity, molecular size, and the presence of metabolic enzymes .
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the production of PGE2, it can potentially alleviate symptoms in conditions characterized by inflammation and pain .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can impact the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine typically involves the condensation of aromatic aldehydes, malononitrile, and guanidine nitrate. A common method employs a TiO2-SiO2 nanocomposite as a heterogeneous catalyst to facilitate the reaction . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated triazine derivatives.
Scientific Research Applications
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antifolate agent in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine: Contains a chlorine substituent instead of a methyl group, potentially altering its pharmacological properties.
2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness: The presence of the 4-methylphenyl group in 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific enzymes or receptors, making it a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-6-2-4-7(5-3-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECZZKFYYMMMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274877 | |
Record name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19338-12-6 | |
Record name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical hydrogen bonding motif observed in crystal structures of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine with benzoic acid derivatives?
A1: Both research papers demonstrate that 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine consistently forms adducts with benzoic acid and 4-methylbenzoic acid through N—H⋯O and O—H⋯N hydrogen bonds. These interactions arrange themselves in a characteristic R22(8) motif. This motif further propagates via N—H⋯N hydrogen bonds, creating supramolecular ribbon structures within the crystal lattice [, ].
Q2: How does the conformation of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine influence its crystal packing?
A2: The molecule of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is not planar. The triazine ring and the adjacent benzene ring maintain a dihedral angle of approximately 28.85° [] to 29.2° []. This non-planar conformation, alongside the hydrogen bonding patterns described previously, plays a crucial role in the overall crystal packing of this compound when crystallized with benzoic acid derivatives.
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